molecular formula C11H23NO3 B568049 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester CAS No. 1343197-89-6

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester

Cat. No. B568049
CAS RN: 1343197-89-6
M. Wt: 217.309
InChI Key: GRQBLEVTPZPHLD-UHFFFAOYSA-N
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Description

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester, also known as MPBP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of the amino acid glycine and has been synthesized using different methods.

Scientific Research Applications

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a selective agonist for the glycine receptor, which plays a crucial role in inhibitory neurotransmission. This property of this compound makes it a potential candidate for the treatment of various neurological disorders, including epilepsy, schizophrenia, and anxiety.
In pharmacology, this compound has been shown to have analgesic effects, making it a potential candidate for pain management. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential pharmacological activities.

Mechanism of Action

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester acts as a selective agonist for the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The activation of the glycine receptor leads to the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neurotransmission. This mechanism of action makes this compound a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can enhance the binding of glycine to the glycine receptor and increase the amplitude of glycine-induced currents. In vivo studies have shown that this compound can reduce the severity of seizures in animal models of epilepsy and have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound can be used as a tool compound to study the glycine receptor and its role in neurotransmission. However, this compound also has some limitations for lab experiments. It has a short half-life, making it difficult to use for long-term studies. This compound is also sensitive to degradation by enzymes in biological systems, which can affect its activity.

Future Directions

There are several future directions for the study of 3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester. One direction is to develop more potent and selective agonists for the glycine receptor. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, the use of this compound as a starting material for the synthesis of other compounds with potential pharmacological activities can be explored. Finally, the development of new methods for the synthesis of this compound can be investigated to improve its yield and purity.

Synthesis Methods

3-(1-Methoxymethyl-butylamino)-propionic acid ethyl ester can be synthesized using different methods. One of the most common methods involves the reaction of glycine ethyl ester with 1-methoxymethyl-butylamine in the presence of a catalyst. The reaction leads to the formation of this compound as a white crystalline solid. Other methods involve the use of different reagents and conditions to achieve the synthesis of this compound.

properties

IUPAC Name

ethyl 3-(1-methoxypentan-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-4-6-10(9-14-3)12-8-7-11(13)15-5-2/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQBLEVTPZPHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(COC)NCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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